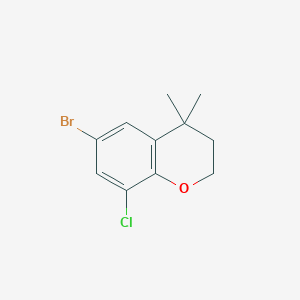

6-Bromo-8-chloro-4,4-dimethylchroman

Übersicht

Beschreibung

6-Bromo-8-chloro-4,4-dimethylchroman is a chemical compound with the molecular formula C11H12BrClO . It belongs to a group of chromans.

Synthesis Analysis

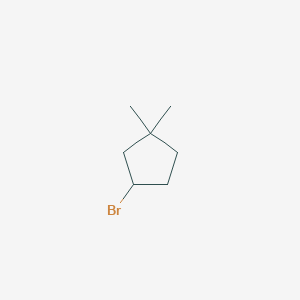

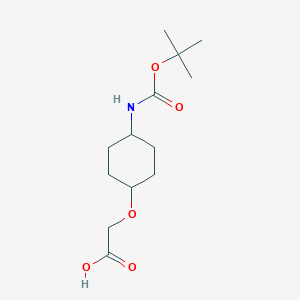

The synthesis of similar compounds has been reported in the literature. For instance, a series of substituted chromone/chroman-4-one derivatives has been synthesized in a one-step procedure including a base-mediated aldol condensation using microwave irradiation . Another study proposed a new route for the synthesis of 6-bromo-4, 4-dimethylthiochroman, where bromobenzene was selected as the starting material and the final product was prepared via chlorosulfonation, reduction, thioetherification, and cyclization .Molecular Structure Analysis

The molecular structure of 6-Bromo-8-chloro-4,4-dimethylchroman consists of 11 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 oxygen atom . The molecular weight is 275.57 g/mol.Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-8-chloro-4,4-dimethylchroman include its molecular formula (C11H12BrClO), molecular weight (275.57 g/mol), and its classification .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

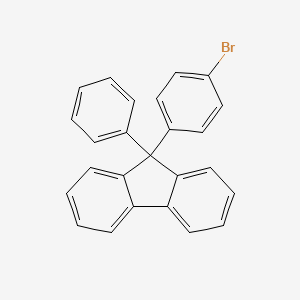

- 6-Bromo-8-chloro-4,4-dimethylchroman, along with its analogues, has been studied for its potential in synthetic chemistry. For instance, studies have focused on reactions with Vilsmeier reagents, yielding chlorochromenes with potential synthetic value. These compounds, due to the absence of electron-withdrawing substituents, can be hydrolyzed back to chroman-4-one (Brown, Marcus, & Anastasis, 1985).

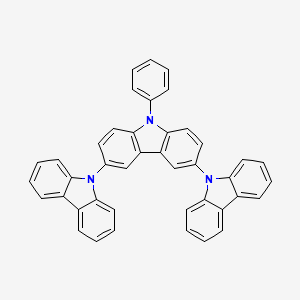

- Research has also been conducted on the synthesis of per(6-deoxyhalo) cyclodextrins using N-halosuccinimides and triphenylphosphine, showcasing the efficiency in yield and selectivity. This highlights the application of bromo- and chloro-substituted compounds in the field of supramolecular chemistry (Chmurski & Defaye, 2000).

Application in Organic Synthesis

- The compound has been used in the preparation of various chloro-2,2-dimethylchromens, demonstrating its versatility in organic synthesis. These studies have led to the development of methods to convert these compounds into dihalogenochroman derivatives (Hepworth, Jones, & Livingstone, 1981).

- Additionally, its role in the synthesis of hydrodipyrrin precursors to chlorin and bacteriochlorin building blocks has been documented. This application is significant in the field of synthetic chemistry, particularly in the creation of molecular designs (Krayer et al., 2009).

Applications in Diverse Chemical Reactions

- The compound has been utilized in various cycloaddition reactions, including the formation of halomethylenecyclopropanes. Such studies have expanded understanding of these reactions and their potential applications in chemical synthesis (Bottini & Cabral, 1978).

- Research on the acetylation of bz-halobenzofurans and the reactions of their products further underscores the compound's utility in diverse chemical transformations, highlighting its role in creating complex organic molecules (Kawase & Hori, 1970).

Catalysis and Environmental Applications

- Studies have also explored its application in catalysis, such as in the synthesis of monomethyltocols via η-allylnickel complexes. This research contributes to the development of new catalytic methods in organic chemistry (Inoue et al., 1974).

- Additionally, there is research on the development of bromine chemistry in controlling microbial growth in water systems, indicating potential environmental applications (Elsmore, 1994).

Eigenschaften

IUPAC Name |

6-bromo-8-chloro-4,4-dimethyl-2,3-dihydrochromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrClO/c1-11(2)3-4-14-10-8(11)5-7(12)6-9(10)13/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUPEZSDXMWDTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC2=C1C=C(C=C2Cl)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-8-chloro-4,4-dimethylchroman | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B1374999.png)

![5-bromo-4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1375007.png)

![4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B1375017.png)